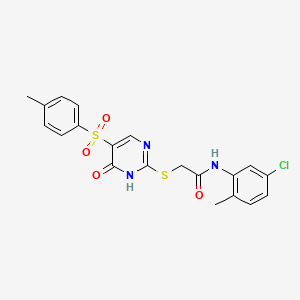

N-(5-chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4S2/c1-12-3-7-15(8-4-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-16-9-14(21)6-5-13(16)2/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRKCRMSSDLWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 492.0 g/mol. The compound features a chloro-substituted phenyl ring and a thioacetamide functional group, which are critical for its biological activity.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClN3O4S2 |

| Molecular Weight | 492.0 g/mol |

| CAS Number | 904577-66-8 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research involving various substituted phenyl derivatives has shown promising results against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Case Study: Antimicrobial Screening

A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, revealing that compounds with halogenated substituents exhibited enhanced antimicrobial activity. Specifically, the presence of a chloro group was linked to increased lipophilicity, facilitating better membrane permeability and efficacy against Gram-positive bacteria and MRSA .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The positioning of substituents on the phenyl ring significantly influences its interaction with bacterial cell membranes and receptors.

Key Findings on SAR:

- Lipophilicity : Compounds with higher lipophilicity showed better penetration through lipid membranes, enhancing their antimicrobial properties.

- Substituent Positioning : Variations in the position of halogenated groups on the phenyl ring were correlated with differences in antimicrobial efficacy, indicating that specific configurations may optimize activity against particular pathogens .

In Vitro Studies

In vitro tests have confirmed the effectiveness of this compound against various microbial strains. For instance, derivatives with specific functional groups demonstrated varying degrees of inhibition against E. coli and C. albicans, showcasing the importance of chemical structure in determining biological outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, and what critical parameters influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

- Alkylation of thiol-containing pyrimidinone intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Temperature control (room temperature to 80°C) to minimize side reactions .

- Solvent selection (e.g., DMF or dichloromethane) to enhance solubility and reaction efficiency .

- Critical Parameters :

- pH adjustment to stabilize intermediates.

- Purity of starting materials (e.g., 5-chloro-2-methylaniline and tosylated dihydropyrimidinone precursors).

- Reaction monitoring via TLC or HPLC to terminate reactions at optimal conversion .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm), acetamide NH (δ ~10.1 ppm), and pyrimidinone NH (δ ~12.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ and isotopic patterns for Cl and S atoms .

- Crystallography :

- Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles, particularly the thioacetamide linkage and torsional angles of the tosyl group .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data across different studies involving this compound?

- Methodology :

- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial studies or IC₅₀ for cytotoxicity) to compare activity across cell lines or bacterial strains .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to assess bioavailability discrepancies .

- Structural Analog Comparison : Benchmark against derivatives (e.g., N-(4-chlorophenyl) analogs) to identify substituent effects on activity .

Q. How can computational modeling techniques like DFT be applied to predict reactivity and interaction mechanisms of this compound?

- DFT Applications :

- HOMO-LUMO Analysis : Predict electrophilic/nucleophilic sites; the tosyl group and thioacetamide linkage are likely reactive centers .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes like dihydrofolate reductase) using software like AutoDock .

- Mechanistic Insights :

- Study tautomerization of the dihydropyrimidinone ring under physiological conditions, which may influence binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.